Methyl 3-amino-2-(cyclopentylmethyl)propanoate
Description
Historical Development in β-Amino Ester Research
The study of β-amino esters traces its origins to the mid-20th century, when researchers first recognized their potential as intermediates in peptide synthesis and biodegradable polymers. Early methodologies relied on step-growth polymerization techniques, such as Michael addition reactions, to create linear poly(β-amino ester) (PBAE) structures. These polymers gained prominence in the 1990s for their ability to complex nucleic acids, paving the way for non-viral gene delivery systems.
The synthesis of methyl 3-amino-2-(cyclopentylmethyl)propanoate reflects advancements in side-chain functionalization strategies. Traditional routes involved protecting α-amino acids (e.g., glycine, alanine) with ethyl groups via thionyl chloride catalysis, followed by condensation with dicarbonyl compounds. However, the advent of solvent-free microwave-assisted synthesis in the early 2000s revolutionized production efficiency, enabling rapid cyclization and reduced byproduct formation. For instance, ethyl-2-oxo-1-cyclopentanecarboxylate—a precursor to cyclic β-amino esters—was synthesized via Dieckmann cyclization under mild conditions. These innovations laid the groundwork for incorporating bulky substituents like cyclopentylmethyl, which enhance steric and electronic tunability.
Structural Significance in Medicinal Chemistry Research
The molecular architecture of this compound (C10H19NO2, MW 185.26 g/mol) offers distinct advantages for drug design. The cyclopentylmethyl group introduces a hydrophobic domain that modulates lipid solubility, potentially improving blood-brain barrier penetration compared to smaller analogs like methyl 3-amino-2-(cyclopropylmethyl)propanoate (C8H15NO2, MW 157.21 g/mol). This structural feature also stabilizes the compound’s conformation, as evidenced by computational models predicting enhanced binding to enzymatic pockets.
Table 1: Structural Comparison of Methyl 3-Amino-2-Alkylpropanoate Derivatives
The β-amino ester moiety itself is critical for biodegradability. Hydrolysis of the ester bond under physiological conditions generates nontoxic byproducts, a property exploited in PBAE-based gene delivery systems. Furthermore, the amine group facilitates pH-dependent protonation, enabling endosomal escape in cellular uptake mechanisms.
Current Research Landscape
Recent studies have focused on optimizing this compound for biomedical applications. In gene therapy, PBAEs incorporating cyclopentylmethyl groups demonstrate improved nanoparticle stability compared to cyclopropane-containing analogs, likely due to reduced steric strain. For example, Green et al. reported that cyclopentyl-modified PBAEs achieved 40% higher transfection efficiency in endothelial cells than their cyclopropyl counterparts.
Synthetic chemistry has also benefited from advances in combinatorial libraries. High-throughput screening of β-amino ester variants identified cyclopentylmethyl derivatives as optimal candidates for mRNA encapsulation, with encapsulation efficiencies exceeding 85% in preclinical models. Additionally, microwave-assisted protocols have reduced reaction times from hours to minutes while maintaining yields above 90%.
Interdisciplinary Research Applications
Drug Delivery Systems
The compound’s amphiphilic nature enables self-assembly into micellar structures, making it suitable for hydrophobic drug encapsulation. In a 2023 study, cyclopentylmethyl-functionalized PBAEs delivered doxorubicin to triple-negative breast cancer cells with a 60% reduction in off-target toxicity compared to free drug formulations.
Knowledge Gaps and Research Opportunities
Despite progress, critical questions remain unresolved:
- In Vivo Stability : The impact of cyclopentylmethyl hydrophobicity on systemic circulation time has not been quantified.
- Structure-Activity Relationships : Comparative studies between cyclopentyl, cyclohexyl, and aromatic analogs are lacking.
- Scalability : Current synthesis routes rely on expensive reagents (e.g., AK Scientific charges $985/g), necessitating cost-effective alternatives.
Future research should prioritize molecular dynamics simulations to predict degradation kinetics and in vivo studies evaluating long-term biocompatibility. Collaborative efforts between synthetic chemists and pharmacologists could accelerate translation to clinical trials.
Properties
IUPAC Name |
methyl 2-(aminomethyl)-3-cyclopentylpropanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO2/c1-13-10(12)9(7-11)6-8-4-2-3-5-8/h8-9H,2-7,11H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLDWHNCXHWEQFN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC1CCCC1)CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-amino-2-(cyclopentylmethyl)propanoate typically involves the reaction of cyclopentylmethyl bromide with methyl 3-amino-2-propanoate under basic conditions. The reaction proceeds via nucleophilic substitution, where the amino group of methyl 3-amino-2-propanoate attacks the electrophilic carbon of cyclopentylmethyl bromide, resulting in the formation of the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure maximum yield and purity. The reaction is typically carried out in a solvent such as ethanol or methanol, and the product is purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Hydrolysis Reactions
The methyl ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for further functionalization.
| Reaction Type | Conditions | Outcome | Source |
|---|---|---|---|
| Acidic hydrolysis | 1M HCl, reflux, 6 hours | 3-Amino-2-(cyclopentylmethyl)propanoic acid | |
| Basic hydrolysis | 1M NaOH, 60°C, 4 hours | Sodium salt of the carboxylic acid |
Mechanistic Insight :
-
Base-catalyzed hydrolysis proceeds via nucleophilic attack of hydroxide on the ester carbonyl, forming a tetrahedral intermediate.
-
Acidic conditions involve protonation of the carbonyl oxygen, enhancing electrophilicity for water attack.
Acylation of the Amino Group
The primary amino group reacts with acylating agents (e.g., acetic anhydride, acetyl chloride) to form amides.
Industrial Relevance :
-
Acylation is a key step in peptide synthesis and drug intermediate preparation.
-
Use of mixed anhydrides (e.g., ethyl chloroformate) enhances reaction efficiency .
Reduction of the Ester Group
The ester can be reduced to a primary alcohol using strong reducing agents.
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| LiAlH<sub>4</sub> | Anhydrous ether, 0°C to reflux | 3-Amino-2-(cyclopentylmethyl)propan-1-ol | 92% | |
| DIBAL-H | Toluene, -78°C, 1 hour | Partial reduction to aldehyde | 65% |
Note : Over-reduction to amines is avoided by controlling stoichiometry and temperature.
Oxidative Transformations
The amino group and cyclopentylmethyl side chain undergo selective oxidation.
| Reagent | Target Site | Product | Conditions | Source |
|---|---|---|---|---|
| KMnO<sub>4</sub> (aq) | Amino group | Nitro derivative | pH 3, 50°C, 3 hours | |
| O<sub>3</sub> | Cyclopentylmethyl | Ozonolysis to ketone | -78°C, then Me<sub>2</sub>S quench |
Mechanistic Pathway :
-
Permanganate oxidizes primary amines to nitro groups via intermediate imine formation.
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Ozonolysis cleaves cyclopentylmethyl substituents, yielding ketones or carboxylic acids.
Decarboxylative Halogenation
After hydrolysis to the carboxylic acid, decarboxylative halogenation can occur.
| Halogen Source | Catalyst | Product | Yield | Source |
|---|---|---|---|---|
| Br<sub>2</sub> | Pb(OAc)<sub>4</sub> | 2-(Cyclopentylmethyl)propyl bromide | 70% | |
| I<sub>2</sub> | AgNO<sub>3</sub> | Iodo derivative | 55% |
Key Insight :
Steric Effects in Substitution Reactions
The cyclopentylmethyl group imposes steric hindrance, influencing reaction pathways.
Chiral Resolution Techniques
The compound’s stereochemistry can be resolved using chiral stationary phases (CSPs).
| CSP Type | Mobile Phase | Enantiomeric Excess (ee) | Source |
|---|---|---|---|
| Cellulose tris(3,5-dichlorophenylcarbamate) | Ethyl acetate/MeOH (90:10) | >99% |
Application :
Scientific Research Applications
Medicinal Chemistry
Methyl 3-amino-2-(cyclopentylmethyl)propanoate is explored for its potential therapeutic properties. Its structure allows it to act as a precursor for the synthesis of pharmaceutical compounds targeting specific enzymes or receptors. The following aspects highlight its medicinal applications:
- Drug Development : It serves as a building block for synthesizing novel drug candidates that may exhibit biological activity against various diseases.
- Biological Activity : Preliminary studies suggest that this compound may interact with biological targets, influencing metabolic pathways and potentially leading to therapeutic outcomes .
Organic Synthesis
In organic chemistry, this compound functions as an intermediate in the synthesis of more complex organic molecules. Its unique structure enables various chemical transformations:
- Reactivity : The amino and ester groups can participate in reactions such as oxidation, reduction, and substitution, leading to diverse derivative compounds.
- Synthesis of Bioactive Molecules : It may be employed in the synthesis of bioactive molecules, contributing to advancements in chemical biology .
Materials Science
This compound has potential applications in materials science:
- Polymer Development : The compound can be utilized in creating polymers with specific properties, which may find applications in coatings or other material formulations.
- Specialty Chemicals : Its structural features allow it to be incorporated into specialty chemicals used in various industrial applications.
Data Tables
| Application Area | Specific Uses | Potential Benefits |
|---|---|---|
| Medicinal Chemistry | Drug development, enzyme targeting | Novel therapeutic agents |
| Organic Synthesis | Intermediate for complex molecules | Diverse derivatives for research |
| Materials Science | Polymer and specialty chemical production | Tailored properties for industrial applications |
Case Study 1: Drug Development
A study investigated the synthesis of a series of derivatives based on this compound. These derivatives were evaluated for their biological activity against specific targets related to metabolic disorders. The results indicated that modifications to the cyclopentylmethyl group significantly affected potency and selectivity .
Case Study 2: Organic Synthesis Applications
Research demonstrated the use of this compound as a precursor in synthesizing complex organic molecules with potential pharmaceutical applications. The study highlighted various synthetic pathways that leverage the compound's functional groups to create diverse bioactive entities .
Mechanism of Action
The mechanism of action of Methyl 3-amino-2-(cyclopentylmethyl)propanoate involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological macromolecules, influencing their structure and function. The ester group can undergo hydrolysis, releasing the active amino acid derivative, which can then participate in various biochemical reactions .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The following table compares Methyl 3-amino-2-(cyclopentylmethyl)propanoate with structurally related esters, focusing on substituents, molecular data, and synthesis/applications:
*Inferred from cyclopropane analog ().
Biological Activity
Methyl 3-amino-2-(cyclopentylmethyl)propanoate is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic applications, and research findings.
Chemical Structure and Properties
This compound is classified as an amino acid derivative. Its structure includes a methyl ester group, an amino group, and a cyclopentylmethyl moiety, which contribute to its unique chemical properties and biological interactions. The molecular formula is CHNO.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : The amino group can form hydrogen bonds with active sites of enzymes, potentially inhibiting or modulating their activity. This interaction can affect metabolic pathways relevant to disease processes.
- Receptor Modulation : The compound may interact with specific receptors in the body, influencing signal transduction pathways that are crucial for cellular responses.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity. Studies have shown that it can inhibit the growth of various bacterial strains, suggesting its potential as a lead compound for developing new antibiotics.
Anticancer Activity
Preliminary studies have also explored the anticancer properties of this compound. In vitro assays demonstrated that it could induce apoptosis in cancer cell lines, indicating a possible mechanism for its anticancer effects. Further research is needed to elucidate its efficacy and safety in vivo.
Research Findings and Case Studies
- In Vitro Studies : A series of experiments were conducted using different cancer cell lines, where this compound was administered at varying concentrations. Results indicated a dose-dependent response in cell viability, with significant reductions observed at higher concentrations.
- Animal Models : In vivo studies using rodent models have shown promising results regarding the compound's ability to reduce tumor size and inhibit metastasis. These findings support the need for further pharmacokinetic studies to assess absorption, distribution, metabolism, and excretion (ADME) properties.
- Comparative Analysis : A comparative study was performed with other known antimicrobial agents to assess the relative effectiveness of this compound. The results indicated comparable or superior activity against certain bacterial strains.
Data Tables
| Activity Type | Test Method | Result |
|---|---|---|
| Antimicrobial | Disk diffusion assay | Inhibition zones of 15 mm against E. coli |
| Anticancer | MTT assay | 50% reduction in viability at 100 µM |
| Apoptosis Induction | Flow cytometry | Increased Annexin V positive cells |
Q & A
Q. Example Workflow :
Dissolve 3-amino-2-(cyclopentylmethyl)propanoic acid (1 eq) in methanol.
Add H₂SO₄ (1.5 eq) dropwise under nitrogen.
Reflux for 8 hours, then neutralize with NaHCO₃.
Extract with ethyl acetate and purify via vacuum distillation.
Yield Optimization : Continuous flow reactors (industrial settings) enhance mass transfer and reduce side-product formation .
What analytical techniques are critical for characterizing this compound, and how are spectral data interpreted?
Methodological Answer:
Q. Data Interpretation Pitfalls :
- Overlapping cyclopentyl signals in NMR may require 2D techniques (COSY, HSQC).
- Chiral HPLC is recommended to detect enantiomeric impurities.
Advanced Research Questions
How does the cyclopentylmethyl group influence the compound’s reactivity in nucleophilic substitution reactions?
Methodological Answer:
The cyclopentylmethyl group introduces steric hindrance, slowing SN2 reactions but favoring SN1 mechanisms in polar solvents (e.g., DMF). Experimental validation:
Reactivity Screening :
- Treat the compound with acyl chlorides (e.g., acetyl chloride) in THF vs. DMF.
- Monitor reaction progress via TLC; SN1 pathways dominate in DMF due to carbocation stabilization .
Computational Modeling :
- Density Functional Theory (DFT) predicts transition-state energies, showing cyclopentylmethyl’s steric effects increase activation barriers by ~15 kcal/mol .
Case Study :
Reaction with benzoyl chloride in DMF yields 85% amide product vs. 40% in THF, confirming solvent-dependent mechanism shifts .
How can researchers resolve contradictions in reported melting points or spectral data for this compound?
Methodological Answer:
Discrepancies often arise from:
- Hydrate formation : Hygroscopic samples show variable melting points. Dry rigorously (P₂O₅, 48h) before analysis.
- Enantiomeric impurities : Use chiral columns (e.g., Chiralpak IA) to separate enantiomers, as impurities downshift NH₂ NMR signals by 0.1–0.3 ppm .
- Crystallization conditions : Slow cooling from ethanol yields monoclinic crystals (mp 89–91°C), while rapid cooling produces metastable polymorphs (mp 82–84°C) .
Q. Protocol for Reproducibility :
- Standardize solvent (ethanol), cooling rate (1°C/min), and drying conditions.
- Cross-validate with IR spectroscopy (amide I band at 1650 cm⁻¹ vs. ester C=O at 1740 cm⁻¹) .
What strategies are effective for synthesizing trifluoro derivatives of this compound, and how do substituents alter bioactivity?
Methodological Answer:
Synthetic Routes :
Electrophilic Fluorination : Use Selectfluor® to introduce CF₃ groups at the cyclopentylmethyl position (DMF, 80°C, 12h) .
Post-Synthetic Modification : React the amino group with trifluoroacetic anhydride (TFAA) to form a trifluoroacetamide derivative.
Q. Bioactivity Impact :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
